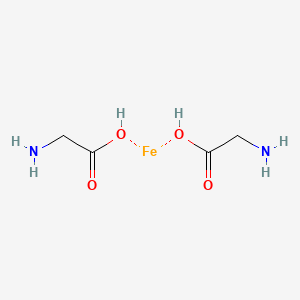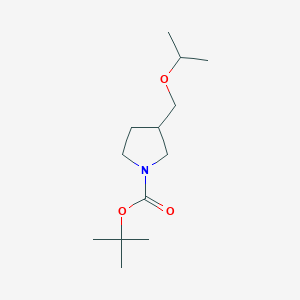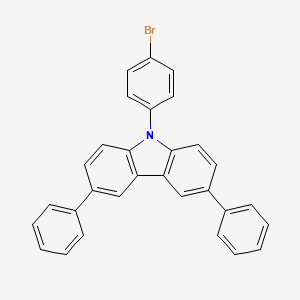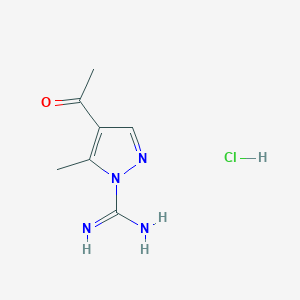
4-Acetyl-5-methylpyrazole-1-carboximidamide Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetyl-5-methylpyrazole-1-carboximidamide Hydrochloride typically involves the cyclization of amido-nitriles. This reaction is catalyzed by nickel and proceeds through proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .
Industrial Production Methods
Industrial production methods for this compound involve bulk manufacturing and custom synthesis. Companies like ChemScene and Biosynth provide high-quality reference standards for pharmaceutical testing and other applications .
Analyse Chemischer Reaktionen
Types of Reactions
4-Acetyl-5-methylpyrazole-1-carboximidamide Hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reaction conditions vary depending on the desired product and the specific reaction being carried out.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols.
Wissenschaftliche Forschungsanwendungen
4-Acetyl-5-methylpyrazole-1-carboximidamide Hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of various compounds.
Biology: Employed in biochemical assays and studies.
Medicine: Utilized in pharmaceutical testing and drug development.
Industry: Applied in the production of high-purity chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Acetyl-5-methylpyrazole-1-carboximidamide Hydrochloride involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes, thereby affecting biochemical pathways and cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methylpyrazole: Known for its use in treating methanol and ethylene glycol poisoning.
Imidazoles: A class of compounds with various applications in pharmaceuticals and agrochemicals.
Uniqueness
4-Acetyl-5-methylpyrazole-1-carboximidamide Hydrochloride stands out due to its unique blend of reactivity and stability, making it a valuable building block in chemical synthesis .
Eigenschaften
Molekularformel |
C7H11ClN4O |
|---|---|
Molekulargewicht |
202.64 g/mol |
IUPAC-Name |
4-acetyl-5-methylpyrazole-1-carboximidamide;hydrochloride |
InChI |
InChI=1S/C7H10N4O.ClH/c1-4-6(5(2)12)3-10-11(4)7(8)9;/h3H,1-2H3,(H3,8,9);1H |
InChI-Schlüssel |
ATBCDQWAKUKVGC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=NN1C(=N)N)C(=O)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Amino-5-[3-(1H-1,2,4-triazol-1-yl)phenyl]pyrazole Hydrochloride](/img/structure/B13690776.png)

![1-Oxaspiro[5.5]undecane-4-carbaldehyde](/img/structure/B13690790.png)

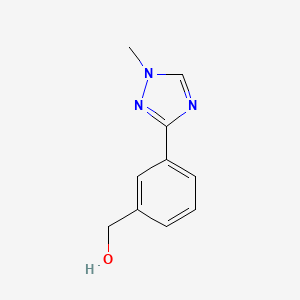
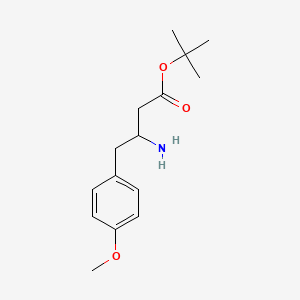
![4-[(2-Tetrahydropyranyl)oxy]-2-butynoic Acid](/img/structure/B13690827.png)

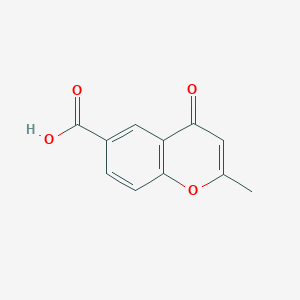

![11-(3-Biphenylyl)-12-[4-(4-biphenylyl)-6-phenyl-1,3,5-triazin-2-yl]-11,12-dihydroindolo[2,3-a]carbazole](/img/structure/B13690843.png)
